Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) involves the reaction of piperazine with ethane sulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product with a purity of 98% .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives.
Substitution: It can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced piperazine compounds, and substituted piperazine derivatives .
Scientific Research Applications
Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) is widely used in scientific research due to its buffering properties. It is commonly used in:
Chemistry: As a buffering agent in various chemical reactions to maintain pH stability.
Biology: In cell culture media to provide a stable pH environment for cell growth.
Medicine: In the formulation of pharmaceuticals where pH control is crucial.
Industry: In the production of various biochemical products where pH stability is required.
Mechanism of Action
The compound exerts its effects primarily through its buffering capacity. It maintains the pH of solutions by neutralizing acids and bases, thus providing a stable environment for biochemical reactions. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Piperazine-N,N’-bis(2-ethanesulfonic acid) sesquisodium salt
- 1,4-Piperazinediethanesulfonic acid sesquisodium salt
- Piperazine-1,4-bis(2-ethanesulfonic acid) sesquisodium salt
Uniqueness
What sets Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) apart is its specific molecular structure that provides unique buffering properties, making it highly effective in maintaining pH stability in various biochemical and industrial applications .
Properties
Molecular Formula |
C16H36N4Na3O12S4 |
---|---|
Molecular Weight |
673.7 g/mol |
InChI |
InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;; |
InChI Key |
HQBYMUAHPJZOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
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